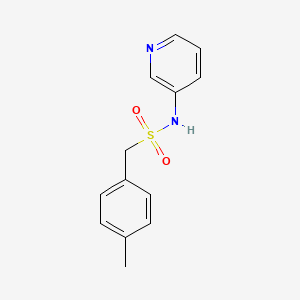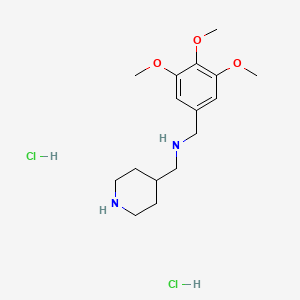
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide
Vue d'ensemble
Description
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. JNJ-26481585 has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide inhibits HDACs, leading to an increase in histone acetylation and chromatin relaxation. This results in the activation of gene expression and the induction of cell differentiation, apoptosis, and cell cycle arrest. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to inhibit the activity of other enzymes, including DNA methyltransferases and protein kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide induces cell cycle arrest, apoptosis, and differentiation. It also sensitizes cancer cells to chemotherapy and radiation therapy. In animal models of inflammation, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to reduce inflammation and improve tissue damage. Furthermore, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic effects in various diseases, and its mechanism of action is well understood. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has a short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has several potential future directions for research. In cancer, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide may be combined with other chemotherapeutic agents or targeted therapies to enhance its efficacy. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide may be studied for its potential therapeutic effects in other diseases, such as autoimmune disorders and metabolic diseases. Furthermore, the development of more potent and selective HDAC inhibitors may improve the efficacy and safety of 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been shown to have anti-inflammatory effects in various animal models of inflammation. Furthermore, 1-(4-methylphenyl)-N-3-pyridinylmethanesulfonamide has been studied for its potential therapeutic effects in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-4-6-12(7-5-11)10-18(16,17)15-13-3-2-8-14-9-13/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSXWZWRMXBWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4753255.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4753260.png)
![3-amino-N-1,3-thiazol-2-yl-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4753268.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4753276.png)
![6-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4753284.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753285.png)
![4-butyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4753287.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753298.png)
![1-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B4753301.png)

![3-({[2-(1H-indol-3-yl)ethyl]amino}sulfonyl)-2-thiophenecarboxylic acid](/img/structure/B4753303.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-(1-phenylethyl)benzamide](/img/structure/B4753311.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4753328.png)
